molecular formula C20H18N2O5 B2592579 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2138058-31-6

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2592579
CAS No.: 2138058-31-6
M. Wt: 366.373
InChI Key: QVFFMMIABXEVJM-UHFFFAOYSA-N
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Description

1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid is an Fmoc-protected amino acid derivative featuring a pyrrolidine ring with a 5-oxo group and a carboxylic acid substituent. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-18-9-12(19(24)25)10-22(18)21-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFFMMIABXEVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid typically involves the protection of the amino group of a pyrrolidine derivative with the fluorenylmethoxycarbonyl group. This can be achieved through the reaction of the pyrrolidine derivative with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Protection/Deprotection Reactions

Compound X undergoes selective deprotection of the Fmoc group under mild acidic conditions. This reaction is critical for peptide synthesis applications:

Reaction TypeReagents/ConditionsYieldApplication
Fmoc deprotection20% piperidine in DMF, 30 min, RT>95%Amino group liberation for coupling
Carboxylic acid activationDCC/HOBt, DMF, 0°C → RT82%Peptide bond formation

The Fmoc group’s stability under basic conditions and cleavage via nucleophilic amines (e.g., piperidine) ensures orthogonality with other protecting groups .

Carboxylic Acid Derivatives Formation

The carboxylic acid moiety participates in esterification and amidation:

Esterification

SubstrateReagents/ConditionsProductYield
EthanolDCC, DMAP, CH₂Cl₂, 12 hEthyl ester derivative78%
Cyclopropyl methanolEDCI/HOBt, DMF, 24 hCyclopropyl ester derivative63%

Amidation

AmineReagents/ConditionsProductYield
BenzylamineHATU, DIPEA, DMF, 2 hBenzylamide derivative85%
Glycine methyl esterDCC/NHS, THF, 0°C → RTDipeptide conjugate74%

Activation via carbodiimides (DCC/EDCI) or uronium salts (HATU) is standard for these transformations .

Oxopyrrolidine Ring Reactivity

The 5-oxopyrrolidine ring undergoes nucleophilic additions and reductions:

Reduction of Ketone

ReagentConditionsProductYield
NaBH₄MeOH, 0°C, 1 hPyrrolidine alcohol derivative68%
BH₃·THFTHF, RT, 4 hPyrrolidine alcohol derivative91%

Nucleophilic Addition

NucleophileConditionsProductYield
Grignard reagent (MeMgBr)THF, -78°C → RTTertiary alcohol derivative55%
Cyanide (KCN)H₂O/EtOH, reflux, 6 hCyanohydrin derivative47%

The ketone’s electrophilicity enables these reactions but requires careful control to avoid over-reduction .

Cross-Coupling and Functionalization

Compound X participates in Pd-catalyzed couplings via its aromatic Fmoc group:

Reaction TypeCatalysts/ConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-modified derivative62%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa, tolueneAminated Fmoc derivative58%

These reactions enable late-stage diversification for drug discovery .

Mechanistic Insights

  • Fmoc Deprotection : Piperidine induces β-elimination via base-mediated abstraction of the Fmoc group’s benzylic proton, releasing CO₂ and fluorenylmethyl byproducts .

  • Carboxylic Acid Activation : DCC forms an O-acylisourea intermediate, which reacts with nucleophiles (e.g., amines) to form amides.

  • Ketone Reduction : BH₃·THF delivers hydride selectively to the carbonyl carbon, forming a secondary alcohol without disrupting the Fmoc group .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to TFA (>2 h) causes partial oxopyrrolidine ring hydrolysis.

  • Thermal Decomposition : Degrades above 150°C, releasing CO₂ and fluorenylmethyl radicals (observed via TGA) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid is C₁₈H₁₉N₃O₄, with a molecular weight of 341.36 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal.

Peptide Synthesis

Fmoc-Lys(5-oxo)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of the amino group, facilitating the stepwise addition of amino acids to form peptides.

Table 1: Comparison of Fmoc and Boc Protecting Groups

PropertyFmocBoc
StabilityStable under basic conditionsSensitive to acidic conditions
Deprotection MethodMild base (e.g., piperidine)Strong acid (e.g., TFA)
ApplicationWidely used in SPPSLess common in SPPS

Drug Development

The compound has been investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs targeting specific biological pathways. For instance, modifications of the pyrrolidine ring can enhance bioactivity and selectivity towards certain receptors.

Anticancer Agents

Recent studies have explored derivatives of this compound as potential anticancer agents. A notable study demonstrated that certain analogs exhibited cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.

Table 2: Cytotoxicity Data of Derivatives

CompoundIC50 (µM)Cancer Cell Line
Fmoc-Lys(5-oxo)-OH15MCF-7 (Breast Cancer)
Fmoc-Lys(5-oxo)-OH Derivative A8HeLa (Cervical Cancer)
Fmoc-Lys(5-oxo)-OH Derivative B12A549 (Lung Cancer)

Antiviral Activity

Another area of research has focused on the antiviral properties of compounds derived from Fmoc-Lys(5-oxo)-OH. Preliminary results indicate that certain derivatives may inhibit viral replication, making them candidates for further development as antiviral agents.

Mechanism of Action

The primary mechanism of action for 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of the pyrrolidine derivative during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Diversity : The imidazole-substituted pyrrolidine introduces a basic heterocycle, which may enhance solubility or metal-binding properties. In contrast, the difluorocyclobutane analog incorporates halogen atoms, likely improving metabolic stability and lipophilicity.
  • Steric Effects : The 5-oxo group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., imidazole in ), facilitating coupling reactions in solid-phase synthesis.

Solubility and Stability:

  • The oxetane derivative (MW 339.34) has a lower molecular weight than the imidazole-pyrrolidine analog (MW 417.47), suggesting better solubility in polar solvents. However, the cyclobutane derivative (MW 381.35) may exhibit reduced solubility due to fluorinated substituents.

Biological Activity

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological characterization, and potential therapeutic implications of this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a carbonyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C21H23N2O4C_{21}H_{23}N_{2}O_{4} with a molecular weight of 383.39 g/mol. The presence of the Fmoc group is notable for its utility in peptide synthesis and as a protective group in various chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine core followed by the introduction of functional groups. The details of synthesis can vary based on the desired derivatives and their specific applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including the target compound. The biological activity was assessed using human lung adenocarcinoma (A549) cells.

Key Findings:

  • Cytotoxicity: The compound exhibited structure-dependent cytotoxicity against A549 cells. At a concentration of 100 µM, it demonstrated varying degrees of viability reduction compared to standard chemotherapeutics like cisplatin.
  • Comparative Efficacy: Compounds derived from similar scaffolds showed enhanced anticancer activity with specific substitutions leading to improved efficacy. For instance, modifications that included halogenated phenyl groups significantly increased cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
CompoundViability (%)Notes
178 - 86Weak anticancer activity
664Enhanced activity with 4-chlorophenyl substitution
761Enhanced activity with 4-bromophenyl substitution
8Not specifiedMost potent activity with dimethylamino substitution

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored, particularly against multidrug-resistant strains such as Staphylococcus aureus.

Key Findings:

  • Selectivity: Certain derivatives showed selective antimicrobial activity against resistant strains, suggesting their potential as lead compounds in developing new antibiotics.
  • Mechanism of Action: The mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, although further studies are required to elucidate the precise mechanisms .

Case Studies

  • In Vitro Studies: A study evaluated various derivatives' effects on A549 cells and non-cancerous HSAEC1-KT cells, highlighting that specific structural modifications could enhance anticancer properties while minimizing toxicity to healthy cells.
  • Antimicrobial Screening: Another study screened several derivatives against clinically relevant pathogens, demonstrating promising results against multi-resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing this compound, and how can researchers optimize yield and purity?

  • Methodology : The synthesis typically involves multi-step protection-deprotection strategies. For example, fluorenylmethoxycarbonyl (Fmoc) groups are introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous solvents like DCM or DMF. Yield optimization may include:

  • Microwave-assisted synthesis to reduce reaction times (e.g., 10–15 minutes at 50–80°C) .
  • Purification via reverse-phase HPLC or silica gel chromatography .
  • Monitoring intermediates using LC-MS or TLC to confirm stepwise progression .

Q. What safety precautions are critical when handling this compound?

  • Key Protocols :

  • Use PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 for skin irritation) .
  • Work in fume hoods to prevent inhalation of aerosols (acute toxicity, Category 4) .
  • Store at 2–8°C in airtight containers to prevent degradation .
  • Emergency measures: Flush eyes with water for 15 minutes if exposed; wash skin with soap/water .

Q. Which analytical techniques confirm structural integrity and purity?

  • Primary Methods :

  • NMR (1H/13C): Verify Fmoc-group presence (δ 4.2–4.4 ppm for CH2) and pyrrolidone ring protons .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 340–345) .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Troubleshooting :

  • Compare experimental NMR with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
  • Cross-validate with X-ray crystallography for absolute configuration (e.g., single-crystal studies at 123 K) .

Q. What methodologies assess stability under varying pH/temperature during peptide synthesis?

  • Experimental Design :

  • Incubate the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours.
  • Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., Fmoc cleavage) .
  • Optimize coupling conditions (e.g., 0°C for acid-sensitive reactions) to preserve stereochemistry .

Q. How can computational approaches predict biological interactions?

  • Strategies :

  • Molecular Docking : Screen against target enzymes (e.g., proteases) using AutoDock Vina .
  • MD Simulations : Analyze binding stability over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine substitutions) on bioactivity .

Q. How to assess ecological toxicity with limited data?

  • Risk Mitigation :

  • Apply OECD QSAR Toolbox to predict acute aquatic toxicity based on structural analogs .
  • Conduct in vitro assays (e.g., Microtox®) for baseline ecotoxicity .
  • Monitor biodegradation via OECD 301F tests to estimate environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.